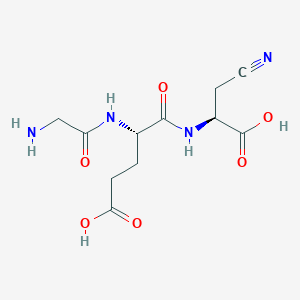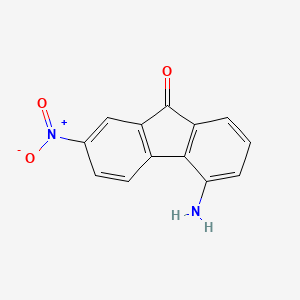
3,5-di-O-(P-toluyl)-2-deoxy-D-*ribofuranosyl chlo
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-di-O-(P-toluyl)-2-deoxy-D-ribofuranosyl chloride is a derivative of ribofuranose, a sugar molecule that plays a crucial role in the structure of nucleic acids. This compound is often used in synthetic organic chemistry, particularly in the preparation of nucleoside analogs, which are essential in medicinal chemistry for the development of antiviral and anticancer drugs .
准备方法
Synthetic Routes and Reaction Conditions
One efficient method involves the treatment of 1-O-methyl-3,5-di-O-p-toluoyl-2-deoxy-alpha/beta-D-ribose with hydrogen chloride (HCl), resulting in the formation of the desired compound as a stable white solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of binary solvent mixtures, such as acetonitrile and dichloromethane, has been shown to improve the solubility of intermediates and enhance the overall efficiency of the synthesis .
化学反应分析
Types of Reactions
3,5-di-O-(P-toluyl)-2-deoxy-D-ribofuranosyl chloride undergoes various chemical reactions, including substitution and glycosylation. These reactions are crucial for the formation of nucleoside analogs.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of nucleophiles such as sodium salts of purines or pyrimidines.
Glycosylation Reactions: Involve the coupling of the chlorosugar with nucleobases in the presence of catalysts like silver triflate or trimethylsilyl triflate.
Major Products
The major products formed from these reactions are nucleoside analogs, which are used in the development of therapeutic agents for various diseases, including cancer and viral infections .
科学研究应用
3,5-di-O-(P-toluyl)-2-deoxy-D-ribofuranosyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly nucleoside analogs.
Biology: Plays a role in the study of nucleic acid structures and functions.
Medicine: Essential in the development of antiviral and anticancer drugs.
Industry: Utilized in the large-scale production of pharmaceutical compounds.
作用机制
The mechanism of action of nucleoside analogs derived from 3,5-di-O-(P-toluyl)-2-deoxy-D-ribofuranosyl chloride involves the inhibition of nucleic acid synthesis. These compounds are incorporated into the DNA or RNA of rapidly dividing cells, leading to chain termination and cell death. This mechanism is particularly effective against cancer cells and viruses, which rely on rapid replication .
相似化合物的比较
Similar Compounds
2-Deoxy-3,5-di-O-p-toluoyl-α-L-ribofuranosyl Chloride: A similar compound with a different stereochemistry.
3,5-Di-O-p-toluoyl-2-deoxy-α-D-ribofuranosylchloride: Another stereoisomer with similar chemical properties.
Uniqueness
3,5-di-O-(P-toluyl)-2-deoxy-D-ribofuranosyl chloride is unique due to its specific stereochemistry, which makes it particularly suitable for the synthesis of certain nucleoside analogs. Its stability and reactivity under various conditions also make it a valuable intermediate in synthetic organic chemistry .
属性
分子式 |
C19H21ClO3 |
|---|---|
分子量 |
332.8 g/mol |
IUPAC 名称 |
(2R,3S)-5-chloro-3-(4-methylphenoxy)-2-[(4-methylphenoxy)methyl]oxolane |
InChI |
InChI=1S/C19H21ClO3/c1-13-3-7-15(8-4-13)21-12-18-17(11-19(20)23-18)22-16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m0/s1 |
InChI 键 |
VJQUMYQNPLTFOB-PAMZHZACSA-N |
手性 SMILES |
CC1=CC=C(C=C1)OC[C@@H]2[C@H](CC(O2)Cl)OC3=CC=C(C=C3)C |
规范 SMILES |
CC1=CC=C(C=C1)OCC2C(CC(O2)Cl)OC3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)](/img/structure/B13819364.png)
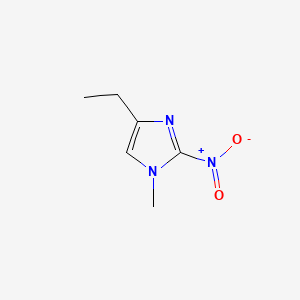
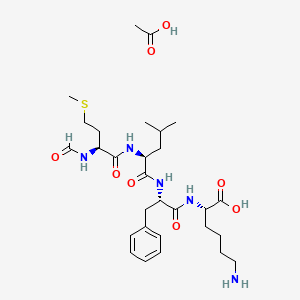
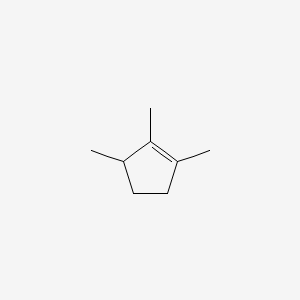

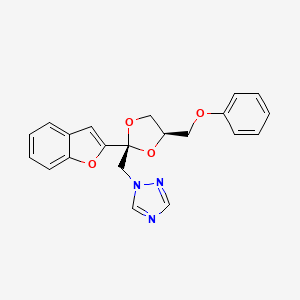
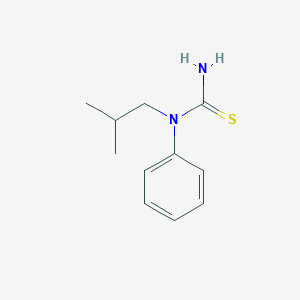
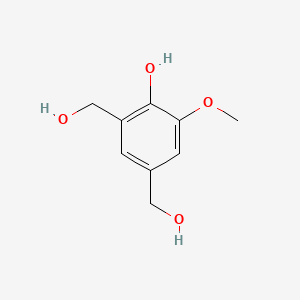
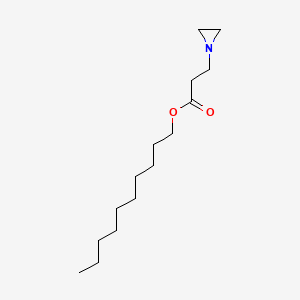
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B13819431.png)
